(5R)-氟氯西林青霉酸

描述

(5R)-Flucloxacillin Penilloic Acid is a derivative of Flucloxacillin, a synthetic penicillin antibiotic used for treating Staphylococcal infections. It is a product of chemical modification and is involved in the body's metabolic processes related to the parent drug, Flucloxacillin.

Synthesis Analysis

- Novel synthesis methods have been developed to create potent drugs against Gram-positive pathogens, including resistant strains. This involves the creation of fluorinated compounds with enhanced antibacterial activity (Inagaki et al., 2003).

Molecular Structure Analysis

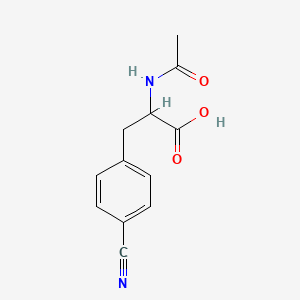

- The molecular structure of Flucloxacillin and its derivatives, including (5R)-Flucloxacillin Penilloic Acid, has been characterized in various studies. These analyses help in understanding the drug's interaction and modification with proteins and other molecules in the body (Jenkins et al., 2009).

Chemical Reactions and Properties

- Flucloxacillin and its derivatives, like (5R)-Flucloxacillin Penilloic Acid, undergo chemical reactions leading to the formation of penicillenic acid, a key component in their antibacterial activity. These reactions are crucial for the drug's efficacy (Yasuda & Shimada, 1971).

Physical Properties Analysis

- The physical properties of Flucloxacillin and its derivatives, including solubility, stability, and formulation characteristics, are key to its pharmacokinetics and pharmacodynamics. These properties influence the drug's absorption, distribution, metabolism, and excretion (Stapon et al., 2003).

Chemical Properties Analysis

- The chemical properties of (5R)-Flucloxacillin Penilloic Acid include its interaction with human serum proteins and its transformation into metabolites, which play a role in its therapeutic and adverse effects. The study of these properties is vital for understanding the drug's mechanism of action and potential interactions (Munro et al., 1978).

科学研究应用

抗菌特性和分析方法

(5R)-氟氯西林青霉酸是氟氯西林(FLU)的衍生物,因其独特的特性和杀菌活性而受到研究,特别是对产青霉素酶的细菌。氟氯西林专为口服和注射给药而设计,因其对青霉素酶具有耐药性而脱颖而出,青霉素酶是一种裂解青霉素β-内酰胺环的酶,使该药物失活。重点开发分析方法,尤其是高效液相色谱(HPLC),以测定药物产品和生物基质中FLU的浓度,突显了科学界关注确保药物质量和对微生物耐药性的有效性。此外,转向开发用于FLU分析的环保、可持续的分析方法,表明制药研究朝着环境意识的更广泛趋势发展(Menezes等人,2018)。

治疗骨髓炎的临床应用

口服氟氯西林,包括其衍生物如(5R)-氟氯西林青霉酸,已被广泛记录用于治疗骨髓炎等各种感染。尽管缺乏广泛的前瞻性试验,但回顾性研究和专家意见表明,与其他口服抗生素相比,口服FLU并不会导致更多的临床失败。其窄谱抗生素、罕见的严重不良反应和低成本使其成为临床环境中的首选。对更多研究性研究的呼吁凸显了持续的研究兴趣,即验证FLU的疗效并探索其在治疗骨感染中的全部潜力(Preiss等人,2020)。

增强骨和关节感染治疗

探索FLU在治疗葡萄球菌骨髓炎中的应用展示了该药物在解决骨和关节感染中的重要性。历史和当代研究证实了口服异恶唑青霉素,包括氟氯西林,在治疗此类疾病中的临床价值。对FLU耐受性良好的长期治疗方案的认可,尤其是在瑞典的医疗实践中,强调了其效用,并要求进一步研究以优化骨髓炎的治疗方案和疗程,从而改善患者的预后(Tevell & Christensson, 2020)。

作用机制

Target of Action

The primary target of (5R)-Flucloxacillin Penilloic Acid is the vascular system . It directly triggers vascular hyperpermeability , which is a key process in inflammation and is involved in the delivery of immune cells and other biological response modifiers from the blood to the tissues .

Mode of Action

(5R)-Flucloxacillin Penilloic Acid interacts with its targets by inducing increased vascular permeability . This interaction results in non-allergic hypersensitivity reactions (NAHRs), which are characterized by an immediate response to the compound .

Biochemical Pathways

The compound’s action affects the arachidonic acid metabolites (AAMs) and the RhoA/ROCK signaling pathway . The AAMs are significantly increased in the lungs after the administration of (5R)-Flucloxacillin Penilloic Acid . The RhoA/ROCK signaling pathway, which

属性

IUPAC Name |

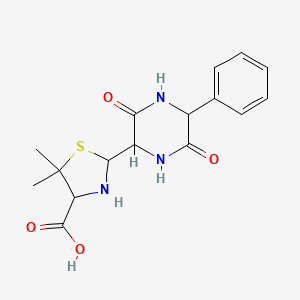

(2R,4S)-2-[(S)-carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O6S/c1-7-10(12(24-30-7)11-8(20)5-4-6-9(11)21)15(25)22-13(17(26)27)16-23-14(18(28)29)19(2,3)31-16/h4-6,13-14,16,23H,1-3H3,(H,22,25)(H,26,27)(H,28,29)/t13-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRPOONYKNQRKD-IJEWVQPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747790 | |

| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121661-88-9, 42947-70-6 | |

| Record name | 2-Thiazolidineacetic acid, 4-carboxy-α-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-5,5-dimethyl-, [2R-[2α(S*),4β]]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121661-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,4S)-2-(Carboxy{[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}methyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)